6-Chloropurine ribonucleoside

Adenosine deaminase Substrate specificity Dechlorination kinetics

ADA kinetic studies are frequently obscured by adenosine's rapid turnover, preventing resolution of individual catalytic steps. 6-Chloropurine riboside overcomes this with a slow dechlorination pathway (0.86% substrate specificity vs. adenosine) that enables precise mechanistic dissection. Its phosphorylated metabolite irreversibly inactivates IMPDH via covalent sulfhydryl modification, while the free nucleoside serves as a noncompetitive tRNA methylase inhibitor independent of SAM competition. • ADA mechanistic probe: resolves kinetically masked steps • IMPDH irreversible inactivation: built-in negative control (200-fold lower free nucleoside potency) • Noncompetitive tRNA methylase inhibitor: SAM-independent allosteric mode • Regioselective RNase A labeling reagent for structural biology

Molecular Formula C10H11ClN4O4
Molecular Weight 286.67 g/mol
Cat. No. B8062403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropurine ribonucleoside
Molecular FormulaC10H11ClN4O4
Molecular Weight286.67 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10?/m1/s1
InChIKeyXHRJGHCQQPETRH-VTHZCTBJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropurine Ribonucleoside: Analytical Standards, Purity Specifications & Key Physicochemical Identifiers for Procurement Decisions


6-Chloropurine ribonucleoside (CAS 5399-87-1), also known as 6-chloropurine riboside or 6-chloro-9-β-D-ribofuranosylpurine, is a synthetic purine nucleoside analog in which the exocyclic amino group at position 6 of adenosine is replaced with chlorine [1]. With a molecular formula of C10H11ClN4O4 and a molecular weight of 286.67 g/mol, the compound is soluble in water and demonstrates moderate stability under physiological conditions, though susceptible to enzymatic degradation . As a versatile biochemical tool, it serves as a substrate for adenosine deaminase (ADA) via a dechlorination pathway, a key intermediate in nucleoside derivative synthesis, and a chemical modifier for enzyme affinity labeling .

ADA dechlorination substrate for slow-kinetics enzymology
IMPDH covalent inactivation probe (prodrug form)
Noncompetitive tRNA methylase inhibitor tool

Why Adenosine, 6-Mercaptopurine Riboside, or Other Purine Analogs Cannot Directly Substitute for 6-Chloropurine Ribonucleoside


Simple replacement of 6-chloropurine ribonucleoside with adenosine or in-class purine analogs is scientifically invalid because this compound undergoes a mechanistically distinct dechlorination reaction catalyzed by ADA rather than the native deamination pathway, yielding inosine and chloride ions with a substrate specificity of only 0.86% relative to adenosine [1]. Moreover, its phosphorylated form (6-Cl-purine riboside 5′-phosphate) irreversibly inactivates IMPDH—contrasting with the reversible inhibition observed with 6-mercaptopurine ribonucleotide—and the parent nucleoside inhibits tRNA methylation via a noncompetitive mechanism unlike the competitive mode of structurally similar analogs [2][3]. These fundamental mechanistic divergences mean that procurement of adenosine, 6-mercaptopurine riboside, or 6-methylaminopurine riboside cannot reproduce the same experimental outcomes.

ADA MECHANISM Dechlorination pathway distinct from adenosine deamination; adenosine may not reproduce slow-substrate kinetic resolution.
IMPDH INHIBITION Irreversible covalent inactivation vs. 6-mercaptopurine reversible binding; endpoint interpretation may shift.
tRNA METHYLASE Noncompetitive mode (independent of S-adenosyl methionine) not provided by competitive methylamino analogs.

Quantitative Differentiation of 6-Chloropurine Ribonucleoside Against Its Closest Comparators


ADA Substrate Specificity: 6-Chloropurine Riboside Is 0.86% as Efficient as Adenosine

6-Chloropurine riboside is not an ADA inhibitor; it is a bona fide substrate that undergoes dechlorination to inosine. Its substrate specificity is only 0.86% of adenosine, meaning that ADA processes 6-CPR at roughly 1/116th the rate of the natural substrate. By contrast, 3′-deoxyadenosine was identified as the best substrate by relative kcat/Km in the same study [1]. This differential makes 6-CPR uniquely useful as a 'slow substrate' probe in ADA mechanistic studies where rapid adenosine turnover would mask kinetic resolution.

ADA Substrate Efficiency
Head-to-head
6-CPR: 0.86%
vs
Adenosine: 100%
3′-Deoxyadenosine: best kcat/Km
Supports slow-substrate ADA probe selection; ~116-fold resolution advantage.
Intracellular ADA from Aspergillus oryzae; dechlorination pathway confirmed.
Adenosine deaminase Substrate specificity Dechlorination kinetics

IMPDH Inactivation: 6-Chloropurine Ribonucleotide Irreversibly Inactivates IMPDH, While 6-Mercaptopurine Ribonucleotide Acts Reversibly

The 5′-monophosphate of 6-chloropurine riboside (6-Cl-IMP) irreversibly inactivates inosine 5′-phosphate dehydrogenase (IMPDH) through covalent modification of an active-site sulfhydryl group. In contrast, 6-thioinosine 5′-phosphate (the 6-MP metabolite) acts as a reversible inhibitor that competes with the natural substrate IMP when glutathione is present. The free nucleoside of 6-chloropurine riboside was 200-fold less effective for IMPDH inactivation than its 5′-phosphate form [1][2]. The 6-Cl-IMP complex shows a binding affinity Ki of 62,000 nM classified as a poor binder, further underscoring that its functional impact derives from covalent inactivation rather than high-affinity reversible binding [3].

IMPDH Inactivation Mechanism
Cross-study
6-Cl-IMP: irreversible, covalent sulfhydryl
vs
6-Thio-IMP: reversible, glutathione-dependent
Nucleoside 200× less potent than nucleotide
Irreversible active-site labeling probe; reversible analog cannot replicate.
Requires intracellular phosphorylation; Ki poor binder classification.
IMPDH Irreversible inhibition Purine nucleotide metabolism

tRNA Methylase Inhibition Mode: 6-Chloropurine Riboside Acts Noncompetitively, While 6-Methylaminopurine and 6,6′-Dimethylaminopurine Ribosides Compete with S-Adenosyl Methionine

In a panel of cytotoxic adenosine analogs tested against tRNA methylases from both animal and bacterial sources, 6-chloropurine ribonucleoside was demonstrated to inhibit the reaction noncompetitively. By contrast, the structurally analogous 6-methylaminopurine ribonucleoside and 6,6′-dimethylaminopurine ribonucleoside inhibited guanine tRNA methylation through competition with the methyl donor S-adenosyl methionine [1]. This differential inhibition mode indicates that 6-CPR binds to a distinct site on the enzyme or enzyme-substrate complex, making it unsuitable for substitution by the methylamino analogs when noncompetitive inhibition is the required mechanism.

tRNA Methylase Inhibition Mode
Head-to-head
6-CPR: noncompetitive (independent of SAM)
vs
6-Methylamino / 6,6′-Dimethylamino analogs: competitive with SAM
Noncompetitive tool for SAM-independent methylation studies.
Assays from rat liver and E. coli tRNA methylases; cytotoxicity context.
tRNA methylation Noncompetitive inhibition Antitumor nucleosides

In Vivo Purine Metabolism: 6-Chloropurine Ribonucleoside Is More Active Than 6-Chloropurine Free Base on a Molar Basis in Sarcoma 180 Ascites

In a direct comparative study of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine in sarcoma 180 ascites cells, the ribonucleoside was more active than the free base on a molar basis in inhibiting glycine-2-¹⁴C incorporation into polynucleotide guanine. 6-Chloro-9-ethylpurine was relatively inactive across all measured endpoints. Importantly, 6-chloropurine ribonucleoside uniquely reversed the carcinostatic action of azaserine and markedly decreased the effectiveness of the chloropurine–azaserine combination, demonstrating a drug interaction profile absent with the free base [1].

In Vivo Purine Metabolism
Head-to-head
Ribonucleoside: more active (molar basis)
vs
Free base: less active; 9-ethylpurine: inactive
Uniquely reversed azaserine action
Ribonucleoside form provides higher molar activity in sarcoma 180 model.
Sarcoma 180 ascites; glycine-2-¹⁴C incorporation endpoint.
Sarcoma 180 Purine metabolism Glycine incorporation

RNA Triphosphatase (Cet1) Inhibition: Phosphorylated 6-Chloropurine Riboside Achieves IC50 of 2 µM Against S. cerevisiae mRNA Capping Enzyme

6-Chloropurine riboside-5′-triphosphate (the phosphorylated metabolite) inhibits the RNA triphosphatase activity of the mRNA-capping enzyme subunit β (Cet1) from Saccharomyces cerevisiae with an IC50 of 2 µM, while also activating E. coli aspartate carbamoyltransferase with an EC50 of 0.76 mM [1]. This dual functional profile—an inhibitor of a fungal mRNA processing enzyme at low micromolar concentration and an activator of a bacterial allosteric enzyme at high micromolar concentration—is not shared by adenosine triphosphate (ATP) or other common purine nucleoside triphosphates, making the 5′-triphosphate form a specific tool compound for mRNA capping studies.

Cet1 RNA Triphosphatase
Class-level
2 µMIC₅₀
Cet1 (S. cerevisiae) inhibition
ATCase activation EC₅₀ = 0.76 mM
Supports mRNA capping inhibitor probe research.
Supplier-reported data; requires independent assay validation.
mRNA capping Cet1 inhibitor RNA triphosphatase

RNase A Affinity Labeling: 6-Chloropurine Riboside Covalently Modifies Defined Lysine Residues, Yielding Noncompetitive Inhibition-like Derivatives

6-Chloropurine riboside reacts covalently with bovine pancreatic ribonuclease A, modifying specific lysine residues (Lys-1, Lys-37, Lys-41, and Lys-91) in a regioselective manner. The resulting monosubstituted derivatives (fractions D and E) displayed noncompetitive inhibition-like behavior toward both cytidine 2′,3′-phosphate and RNA substrates [1][2]. Purine riboside and adenosine do not demonstrate equivalent covalent modification capability, as the chlorine leaving group at C6 is essential for the nucleophilic displacement reaction with lysine ε-amino groups.

RNase A Affinity Labeling
Class-level
Covalent Lys-1,37,41,91 modification
vs
Adenosine: no covalent capacity
Noncompetitive inhibition-like derivatives
Regioselective affinity probe for RNase structure-function studies.
Requires C6 chlorine leaving group; adenosine lacks modification reactivity.
RNase A Affinity labeling Enzyme modification

Evidence-Backed Research and Procurement Application Scenarios for 6-Chloropurine Ribonucleoside


Adenosine Deaminase (ADA) Mechanistic Enzymology Studies

6-Chloropurine riboside is essential for ADA kinetic studies requiring a slow dechlorination substrate. At a substrate specificity of 0.86% relative to adenosine, 6-CPR enables researchers to resolve individual catalytic steps that are kinetically masked by adenosine's rapid turnover rate (>100-fold higher). The shared active site for deamination (adenosine) and dechlorination (6-CPR), confirmed by equivalent Ki values for competitive inhibitor purine riboside against both reactions, establishes 6-CPR as a mechanistic probe for the ADA catalytic cycle .

IMPDH Active-Site Covalent Labeling in Nucleotide Metabolism Research

Investigators studying purine nucleotide biosynthesis can use 6-chloropurine riboside as a prodrug that is intracellularly phosphorylated to 6-Cl-IMP, which then irreversibly inactivates IMPDH through covalent sulfhydryl modification. This property distinguishes it from 6-mercaptopurine, whose metabolite acts reversibly. The 200-fold lower potency of the free nucleoside versus the 5′-phosphate provides a built-in negative control for confirming phosphorylation-dependent activity .

tRNA Methyltransferase Inhibitor Screening in Cancer Epitranscriptomics

In epitranscriptomic research programs studying aberrant tRNA modification in malignancy, 6-chloropurine ribonucleoside provides a noncompetitive inhibitor tool for tRNA methylases that does not compete with S-adenosyl methionine. This property is critical for distinguishing between SAM-competitive and allosteric inhibitory mechanisms. The competitive analogs 6-methylaminopurine riboside and 6,6′-dimethylaminopurine riboside cannot substitute when the experimental design requires SAM-independent inhibition .

RNase A Structure-Function Studies Using Covalent Affinity Labeling

Structural biologists and enzymologists using covalent modification to map RNase A active-site architecture can employ 6-chloropurine riboside as a regioselective labeling reagent targeting Lys-1, Lys-37, Lys-41, and Lys-91. The resulting monosubstituted derivatives display noncompetitive inhibition-like kinetics, serving as conformationally locked enzyme forms for crystallographic or spectroscopic interrogation. Adenosine cannot replicate this application due to the absence of the C6 chlorine leaving group required for nucleophilic aromatic substitution .

Application
Selection Property
Validation Focus
ADA mechanistic enzymology
Slow dechlorination substrate distinct from rapid deamination
Kinetic resolution versus adenosine; shared active-site verification
IMPDH active-site labeling
Prodrug requiring phosphorylation for irreversible covalent inactivation
Confirm phosphorylation-dependent activity; distinguish from reversible inhibitors
tRNA methyltransferase screening
Noncompetitive inhibitor independent of S-adenosyl methionine
SAM-independent mechanism confirmation; avoid competitive analog confound
RNase A structure-function
Covalent affinity-labeling reagent targeting defined lysine residues
Verify regioselective modification; distinguish from non-covalent adenosine binding
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